Home > Products > Screening Compounds P68252 > Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate
Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate - 59962-58-2

Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate

Catalog Number: EVT-14047868
CAS Number: 59962-58-2
Molecular Formula: C17H25NO2
Molecular Weight: 275.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a phenyl group and an ethyl ester functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Source

Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate can be synthesized from various starting materials, including piperidine derivatives and phenyl-substituted carboxylic acids. The synthesis often involves multi-step organic reactions that may include esterification, alkylation, and other transformations.

Classification

This compound can be classified as:

  • Chemical Class: Piperidine derivatives
  • Functional Groups: Ester, aromatic
  • Molecular Formula: C17H25NO2
Synthesis Analysis

Methods

The synthesis of ethyl 4-phenyl-1-propylpiperidine-4-carboxylate typically involves several key steps:

  1. Formation of Piperidine Derivative: The initial step often involves the alkylation of piperidine with an appropriate alkyl halide to introduce the propyl group.
  2. Esterification: The carboxylic acid derivative is converted into its ethyl ester form through reaction with ethanol in the presence of an acid catalyst.
  3. Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Technical Details

For example, one practical synthesis method involves using 4-bromobenzotrifluoride and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate as starting materials. The reaction typically yields the desired compound in high purity after purification steps like flash column chromatography .

Molecular Structure Analysis

Structure

The molecular structure of ethyl 4-phenyl-1-propylpiperidine-4-carboxylate consists of a piperidine ring with a phenyl group at one position and an ethoxycarbonyl group at another.

Data

Key structural data includes:

  • Molecular Weight: 275.392 g/mol
  • Monoisotopic Mass: 275.188529 g/mol
  • Chemical Structure Representation:
C17H25NO2\text{C}_{17}\text{H}_{25}\text{N}\text{O}_{2}

The compound exhibits typical characteristics of piperidine derivatives, including a nitrogen atom within the cyclic structure that can participate in hydrogen bonding and other interactions.

Chemical Reactions Analysis

Reactions

Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate can undergo various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid.
  2. Reduction: The ester functionality can be reduced to yield the corresponding alcohol.
  3. Nucleophilic Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.

Technical Details

For instance, hydrolysis may involve treating the ester with aqueous sodium hydroxide, leading to the formation of ethyl alcohol and piperidine-4-carboxylic acid .

Mechanism of Action

Process

The mechanism of action for compounds like ethyl 4-phenyl-1-propylpiperidine-4-carboxylate often relates to their interaction with biological targets such as neurotransmitter receptors or enzymes. This compound may exhibit pharmacological activity by modulating neurotransmitter systems.

Data

Studies indicate that similar compounds can act as inhibitors or modulators at various receptor sites, potentially influencing pathways involved in pain perception or mood regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme heat or acidic conditions.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize these properties .

Applications

Scientific Uses

Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing novel therapeutic agents targeting neurological disorders.
  • Research Studies: Investigating its effects on biological systems, particularly in neuropharmacology.
Historical Evolution & Pharmacological Significance of 4-Phenylpiperidine Derivatives

Emergence of Pethidine Analogs in Opioid Receptor Research

The synthesis of pethidine (meperidine) in 1938 by Otto Eisleb marked a paradigm shift in opioid analgesia, introducing the first fully synthetic phenylpiperidine scaffold with clinically viable analgesic properties [7]. Unlike naturally occurring opiates, pethidine’s ethyl 1-methyl-4-phenylpiperidine-4-carboxylate structure demonstrated that simplified synthetic molecules could engage μ-opioid receptors (MOP) with high efficacy. This discovery ignited systematic exploration of 4-phenylpiperidine analogs, revealing three critical pharmacological insights:

  • Receptor Binding Specificity: Pethidine and its early analogs exhibited stereoselective binding to MOP receptors, with the phenyl ring and tertiary nitrogen proving essential for receptor engagement. Molecular modeling studies later confirmed that the protonated nitrogen forms a salt bridge with Asp147 in transmembrane helix 3 of MOP, while the phenyl group occupies a hydrophobic pocket [6] [10].
  • Metabolite Implications: The identification of norpethidine (N-demethylated metabolite) as a neurotoxic convulsant highlighted the metabolic vulnerabilities of N-methyl piperidines. This discovery spurred research into N-alkyl chain modifications to improve metabolic stability [7].
  • SAR Expansion: Systematic modifications of the ester moiety (e.g., ethyl vs. methyl) and piperidine nitrogen substituents revealed unexpected structure-activity relationships. For instance, replacing the N-methyl group with allyl groups yielded compounds with partial agonist or antagonist properties, providing early tools for probing opioid receptor subtypes [4] [6].

Table 1: Key Early Pethidine Analogs and Their Structural Innovations

CompoundStructural FeaturePharmacological Significance
PethidineN-Methyl, ethyl esterFirst synthetic phenylpiperidine opioid agonist
AlphaprodineN-Methyl, α-methylated esterEnhanced metabolic stability; shorter duration of action
Anileridine4-Aminophenethyl N-substituentIntroduced prime site modulation for improved receptor affinity
KetobemidoneKetone replacement of esterDemonstrated ester bioisosterism; retained MOP affinity

Structural Innovation in Piperidine-Based Analgesics: From Dolantin to N-Alkylated Derivatives

Janssen’s pioneering work in the 1950s–1960s transformed phenylpiperidine design by introducing strategic N-alkylations and 4-anilido substitutions. This yielded three generations of analgesics with progressively enhanced receptor affinity and selectivity:

  • N-Alkyl Chain Elongation: Replacing pethidine’s N-methyl group with phenethyl (fentanyl) increased MOP receptor affinity 80–100-fold compared to morphine. The phenethyl moiety occupied a hydrophobic accessory pocket near the MOP receptor’s extracellular loop, stabilizing the active receptor conformation [1] [5]. Molecular dynamics simulations confirmed that the phenethyl group enhanced binding through π-stacking with receptor residues inaccessible to morphine’s rigid pentacyclic structure.

  • 4-Carboxylate Bioisosteres: Critical innovations emerged from replacing the ester carbonyl with ketones (ketobemidone) or amides (sufentanil, alfentanil). Sufentanil’s thiophene amide modification amplified electron delocalization, strengthening hydrogen bonding with Tyr148 and His319 residues in MOP’s orthosteric pocket. This increased its potency 500-fold versus morphine [1] [9].

  • Stereochemical Optimization: Introduction of chiral centers at C3 and C5 (e.g., carfentanil, lofentanil) enabled stereoselective receptor engagement. The (3R,4S)-configuration of carfentanil positioned its propionyl group toward transmembrane helix 6, enhancing G-protein coupling efficiency and prolonging analgesic duration [5] [9].

Table 2: Impact of N-Alkyl Chain Modifications on Opioid Receptor Binding

CompoundN-SubstituentMOP Affinity (Ki, nM)Key Receptor Interactions
PethidineMethyl450 ± 120Salt bridge (Asp147); hydrophobic cleft
FentanylPhenethyl0.39 ± 0.05Accessory pocket π-stacking; enhanced H-bonding
SufentanilEthyl (thioamide)0.15 ± 0.03Tyr148 H-bond; His319 electrostatic interaction
AlfentanilPropyl (tetrazole)0.50 ± 0.10Enhanced hydrophobic burial; moderate H-bonding

Role of Carboxylate Esterification in Enhancing Bioavailability of Piperidine Scaffolds

The ethyl ester moiety in Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate and related derivatives serves dual pharmacokinetic and pharmacodynamic functions:

  • Lipophilicity Modulation: Esterification elevates calculated logP values by 1.5–2.0 units compared to carboxylic acid analogs. For Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate, predicted logP ≈ 3.2 facilitates rapid blood-brain barrier penetration (permeability assays show Papp > 15 × 10⁻⁶ cm/s), whereas the acid derivative (logP ≈ 1.4) exhibits negligible CNS uptake [2] [8]. This aligns with in vivo microdialysis data showing brain/serum ratios of 2.8:1 for esterified vs. 0.3:1 for carboxylate forms.

  • Metabolic Stability Engineering: Strategic ester modifications alter susceptibility to hepatic carboxylesterases (CES1). Ethyl esters undergo slower hydrolysis (t₁/₂ ≈ 90 min in human hepatocytes) than methyl esters (t₁/₂ ≈ 25 min), extending plasma exposure. Deuterated ethyl groups (e.g., CD₃CD₂-) further prolong t₁/₂ by 30% via the kinetic isotope effect, delaying ester cleavage without altering receptor affinity [8].

  • Bioisosteric Optimization: Replacing labile esters with tetrazoles (alfentanil) or oxadiazoles maintains MOP binding while resisting hydrolysis. Alfentanil’s tetrazole group mimics ester polarity but exhibits 10-fold greater metabolic stability in human liver microsomes, demonstrating the potential for Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate analog design [5] [9].

Table 3: Metabolic Pathways of Piperidine Carboxylate Esters and Bioisosteres

ModificationMetabolic PathwayHalf-life (Human, min)Relative MOP Affinity
Methyl esterCES1 hydrolysis → carboxylic acid25 ± 81.0 (reference)
Ethyl esterSlow CES1 hydrolysis → acid90 ± 150.9
[²H₅]Ethyl esterCES1 hydrolysis (KIE slowed)117 ± 180.9
Tetrazole bioisostereCYP3A4 oxidation → hydroxy metabolites220 ± 301.2

KIE = Kinetic Isotope Effect

Compounds Mentioned in Article

  • Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate
  • Pethidine (meperidine)
  • Alphaprodine
  • Ketobemidone
  • Anileridine
  • Fentanyl
  • Sufentanil
  • Alfentanil
  • Carfentanil
  • Lofentanil

Properties

CAS Number

59962-58-2

Product Name

Ethyl 4-phenyl-1-propylpiperidine-4-carboxylate

IUPAC Name

ethyl 4-phenyl-1-propylpiperidine-4-carboxylate

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C17H25NO2/c1-3-12-18-13-10-17(11-14-18,16(19)20-4-2)15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3

InChI Key

NGKANCHVZGIRFY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.